molecular formula C24H20ClFN2O2S2 B2983500 (E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile CAS No. 1322288-01-6

(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B2983500
CAS No.: 1322288-01-6
M. Wt: 487
InChI Key: QWLZPHASQCLCOZ-WCWDXBQESA-N
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Description

The compound (E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring multiple substituents: a 2-chloro-6-fluorobenzylthio group, a 2-ethylphenylamino moiety, and a phenylsulfonyl group. The (E)-configuration about the central double bond is critical for its stereochemical stability and interaction with biological targets .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2S2/c1-2-17-9-6-7-14-22(17)28-24(31-16-19-20(25)12-8-13-21(19)26)23(15-27)32(29,30)18-10-4-3-5-11-18/h3-14,28H,2,16H2,1H3/b24-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLZPHASQCLCOZ-WCWDXBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H20ClFN2O2S2, with a molecular weight of approximately 438.97 g/mol. Its structure includes several functional groups that contribute to its biological activity, such as the thioether and phenylsulfonyl moieties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thioether linkage.
  • Introduction of the chloro and fluorine substituents.
  • Final coupling reactions to yield the desired acrylonitrile derivative.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast, prostate, and lung cancers. The mechanism is primarily attributed to apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Apoptosis induction
PC-3 (Prostate Cancer)4.8Cell cycle arrest
A549 (Lung Cancer)6.1Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, with significant effects observed at concentrations as low as 5 µM .
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to controls .

Comparison with Similar Compounds

Structural Analog: (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile

This compound shares the acrylonitrile backbone and sulfonyl group but differs in substituents:

  • Substituents: 2,4-dichlorophenylsulfonyl, 3-methoxyanilino, and methylsulfanyl groups.
  • Key Structural Findings: The (E)-configuration ensures conjugation across the C2=C3 double bond, shortening the C2–C1 bond to 1.415–1.437 Å, enhancing stability . Intramolecular N–H⋯O(sulfonyl) hydrogen bonding forms a six-membered ring, a hallmark of resonance-assisted hydrogen bonding (RAHB), which is absent in non-RAHB analogs like TAKDOZ .
  • Bioactivity : Used as a synthon for antimalarial benzothiazine derivatives, demonstrating the role of sulfonyl groups in facilitating heterocyclic synthesis .

Ferroptosis-Inducing Compounds (FINs)

  • Mechanistic Insight : Sulfonyl groups in the target compound may mimic FINs’ ability to bind cysteine residues on GPX4, a key ferroptosis regulator .
  • Therapeutic Window: Similar to FINs, selective toxicity toward cancer cells (e.g., OSCC) over normal cells could be plausible due to differential redox vulnerabilities .

Comparative Data Table

Compound Name Key Substituents Configuration Bond Lengths (Å) Bioactivity/Application Key Interaction/Feature
(E)-3-((2-chloro-6-fluorobenzyl)thio)-3-((2-ethylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile Cl/F-benzylthio, 2-ethylphenylamino, PhSO₂ E C2–C1: ~1.43 (inferred) Potential enzyme modulation Sulfonyl group for target interaction
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile 2,4-Cl₂PhSO₂, 3-MeO-anilino, MeS E C2–C1: 1.415–1.437 Antimalarial precursor RAHB via N–H⋯O(sulfonyl)
(E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile Phenyl, thiophen-2-yl E N/A Organic semiconductor (hole mobility) π-π stacking for charge transport
TAKDOZ (Cambridge Structural Database entry) Varied substituents E C=C: 1.345 Synthetic intermediate No RAHB, shorter C=C bond

Research Findings and Implications

  • Role of Substituents : The 2-chloro-6-fluorobenzylthio group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with methoxy or methylsulfanyl groups.
  • Hydrogen Bonding : RAHB in analogs like DALVES and AJULUM improves thermal stability and binding affinity, suggesting the target compound’s sulfonyl group could confer similar advantages .

Notes

Data Limitations : Direct bioactivity data for the target compound are sparse; comparisons rely on structural analogs and inferred mechanisms.

Synthetic Utility : The compound’s complex substituents may hinder large-scale synthesis compared to simpler acrylonitrile derivatives .

Diverse Applications : Structural flexibility of acrylonitrile derivatives enables tailored design for pharmaceuticals or materials science, depending on substituent choice .

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